2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline
Description
Properties
IUPAC Name |
2-[(4-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c23-22-13-7-5-11-19(22)15-24-14-18-10-4-6-12-20(18)21(16-24)17-8-2-1-3-9-17/h1-13,21H,14-16,23H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMHVDYHWMCCDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1CC3=CC=CC=C3N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline, with the CAS number 133406-89-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H22N2
- Molecular Weight : 314.42 g/mol
- LogP : 4.9356 (indicating lipophilicity)
These properties suggest that the compound may exhibit significant interactions with biological membranes, potentially influencing its bioavailability and efficacy.
Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter transporters and receptors. The isoquinoline core structure is known for its role in modulating neurotransmitter systems, which could relate to the compound's pharmacological effects.
Antifungal Activity
A study focused on 3,4-dihydroisoquinolin derivatives demonstrated promising antifungal activity. The structural similarities suggest that this compound may exhibit similar properties. The antifungal activity was evaluated through in vitro assays against various fungal strains, indicating potential as a lead compound for antifungal drug development .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Moderate | 15 |
| Compound B | High | 5 |
| This compound | Potential | TBD |
Neurotransmitter Reuptake Inhibition
Compounds within the dihydroisoquinoline class have been studied for their ability to inhibit serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This triple reuptake inhibition suggests potential applications in treating mood disorders and other neurological conditions. Preliminary studies indicate that derivatives of this compound may enhance neurotransmitter levels by inhibiting their reuptake .
Cytotoxicity and Antitumor Effects
In cancer research, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. For instance, studies involving isoquinoline derivatives demonstrated significant antiproliferative activity in vitro and in vivo models. The mechanisms often involve apoptosis induction and cell cycle arrest .
Case Studies
- Antifungal Evaluation : A series of experiments assessed the antifungal properties of related compounds. The results indicated that modifications to the aniline moiety could enhance antifungal efficacy.
- Neuropharmacological Studies : Research involving animal models has shown that certain derivatives can significantly affect behavior indicative of antidepressant activity when administered at specific dosages.
Scientific Research Applications
Biological Activities
Research indicates that compounds related to 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline exhibit a range of biological activities:
- Anticancer Properties : Studies have shown that similar dihydroisoquinoline derivatives can inhibit cancer cell proliferation, suggesting potential applications in oncology.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, indicating their potential in treating conditions like Alzheimer's and Parkinson's disease.
- Antimicrobial Activity : The compound may exhibit antimicrobial properties against various pathogens, making it a candidate for further exploration in infectious disease treatments.
Table 1: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Dihydroisoquinoline Derivative A | Anticancer | |
| Dihydroisoquinoline Derivative B | Neuroprotective | |
| Dihydroisoquinoline Derivative C | Antimicrobial |
Applications in Drug Design
The unique structure of this compound positions it as a promising scaffold for drug design. Its ability to interact with various biological targets makes it suitable for:
- Lead Compound Development : Serving as a starting point for synthesizing new drugs targeting specific diseases.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to its structure affect biological activity.
- Combination Therapies : Potential use in conjunction with other therapeutic agents to enhance efficacy.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of related dihydroisoquinoline compounds. The results indicated that modifications similar to those found in this compound significantly enhanced cytotoxicity against breast cancer cell lines .
Case Study 2: Neuroprotection
Research conducted at a leading university demonstrated that certain analogs of this compound provided neuroprotective effects in cellular models exposed to oxidative stress. The findings suggest that these compounds could be further developed for treating neurodegenerative disorders .
Case Study 3: Antimicrobial Properties
A recent investigation into the antimicrobial properties of dihydroisoquinoline derivatives revealed that they exhibited significant activity against Gram-positive bacteria. This positions them as potential candidates for developing new antibiotics .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[(4-Phenyl-3,4-dihydro-2(1H)-isoquinolyl)methyl]aniline
- Molecular Formula : C₂₂H₂₂N₂
- Molecular Weight : 314.432 g/mol
- CAS Registry Number : 133406-89-0
- Stereochemistry: No defined stereocenters .
Structural Features: This compound features a dihydroisoquinoline core substituted with a phenyl group at position 4 and an aniline moiety linked via a methyl group at position 2. The absence of electron-withdrawing or donating groups on the phenyl or aniline residues distinguishes it from structurally related analogs .
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 2-((4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline and its analogs:
Key Findings:
Structural Impact on P-gp Inhibition :
- Compounds with 6,7-dimethoxy substituents (e.g., Compound I and V) exhibit superior P-gp inhibitory activity compared to the phenyl-substituted target compound. The methoxy groups likely enhance membrane permeability and target binding .
- The ethyl linker in Compound I improves flexibility and interaction with the P-gp substrate-binding pocket, whereas the rigid phenyl group in the target compound may limit conformational adaptability .
Role of Substituents: Methoxy groups are critical for modulating electronic properties and hydrogen-bonding interactions. Their absence in the target compound may reduce affinity for efflux pumps . Methyl or phenyl groups at position 2 or 4 of the dihydroisoquinoline core influence steric hindrance and pharmacokinetic profiles .
Pharmacological Gaps: While the target compound shares structural motifs with P-gp inhibitors (e.g., dihydroisoquinoline-aniline backbone), its lack of methoxy or ethyl substituents may render it less effective in overcoming multidrug resistance (MDR). No direct activity data are available for this compound .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-((4-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline?
The compound is synthesized via Friedländer annulation or nucleophilic substitution reactions. For example, 2-(3,4-dihydroisoquinolin-1-yl)anilines can react with ketones under acidic conditions to form functionalized quinolines, followed by reductive amination or alkylation to introduce the methylaniline moiety . Key steps include:
- Reaction monitoring : TLC or HPLC to track intermediates.
- Purification : Column chromatography using gradients of ethyl acetate/hexane or acetonitrile/chloroform .
- Characterization : H/C NMR for structural confirmation and mass spectrometry for purity validation .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methylene groups (δ 3.5–4.5 ppm), while C NMR identifies carbonyls (e.g., ~170 ppm for amides) and quaternary carbons .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and detects fragmentation patterns .
- X-ray crystallography : Optional for resolving stereochemical ambiguities, as seen in related dihydroisoquinoline derivatives .
Q. What pharmacological targets are associated with dihydroisoquinoline derivatives like this compound?
Dihydroisoquinolines are explored as:
- CD44 antagonists : Block hyaluronic acid (HA) binding via competitive inhibition, validated by SPR or fluorescence polarization assays .
- HIV-1 reverse transcriptase (RT) inhibitors : Evaluated using enzyme-linked immunosorbent assays (ELISA) to measure IC values .
Advanced Research Questions
Q. How can molecular docking be optimized to study interactions between this compound and CD44?
- Software : Glide (Schrödinger) enables rigid/flexible docking with OPLS-AA force fields.
- Protocol :
Grid generation : Define the HA-binding pocket using crystallographic data (PDB: 1UUH).
Pose refinement : Monte Carlo sampling for conformational flexibility.
Scoring : GlideScore combines empirical (e.g., hydrogen bonding) and force-field terms (e.g., solvation penalties) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Substituent variation : Modify the phenyl or aniline groups to assess steric/electronic effects.
- Bioisosteric replacement : Replace the methyl group with trifluoromethyl or cyano moieties to enhance binding affinity .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using MOE or Phase .
- Data analysis : Correlate IC values (e.g., HIV-1 RT inhibition) with computational descriptors (e.g., LogP, polar surface area) .
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Re-evaluate force fields : Switch from OPLS-AA to CHARMM for better solvation energy calculations .
- Include entropic effects : Use molecular dynamics (MD) simulations (50–100 ns) to account for protein flexibility .
- Experimental validation : Perform SPR or ITC to measure binding kinetics (K, ΔH) and reconcile discrepancies .
Q. What analytical methods are recommended for assessing compound stability under physiological conditions?
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), or oxidative (3% HO) conditions at 37°C.
- LC-MS/MS analysis : Monitor degradation products (e.g., hydrolysis of the methylene bridge) using C18 columns and gradient elution .
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and quantify purity loss via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
